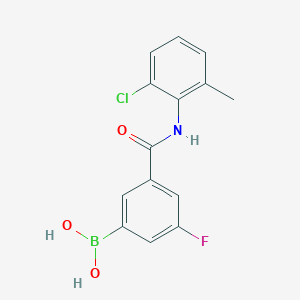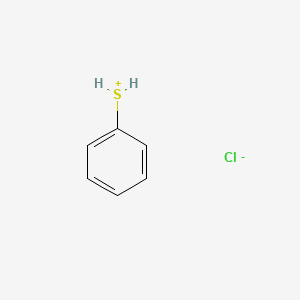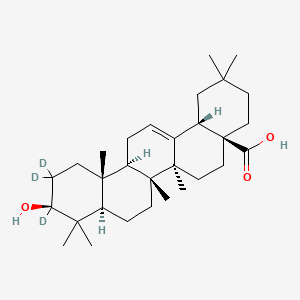
Oleanolic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic Acid D3 is a derivative of oleanolic acid, a pentacyclic triterpenoid compound widely found in the plant kingdom. Oleanolic acid is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties . Oleanolic Acid D3 is specifically modified to enhance certain properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oleanolic Acid D3 involves several steps, starting from oleanolic acid. The process typically includes the introduction of deuterium atoms to the oleanolic acid molecule. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Oleanolic Acid D3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oleanolic Acid D3 undergoes various chemical reactions, including:
Oxidation: Conversion to oleanolic acid derivatives with different functional groups.
Reduction: Formation of reduced derivatives with enhanced biological activities.
Substitution: Introduction of different substituents to modify the chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oleanolic acid derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Oleanolic Acid D3 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: Used in the development of new drugs and as a standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of Oleanolic Acid D3 involves multiple pathways. It exerts its effects by interacting with various molecular targets, including enzymes and receptors. For example, it enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also reduces inflammation by inhibiting macrophage infiltration and decreasing reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Oleanolic Acid D3 include:
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anticancer and anti-inflammatory properties.
Maslinic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
Oleanolic Acid D3 is unique due to the incorporation of deuterium atoms, which can enhance its stability and biological activity. This modification makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
Clé InChI |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)([2H])[2H])O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


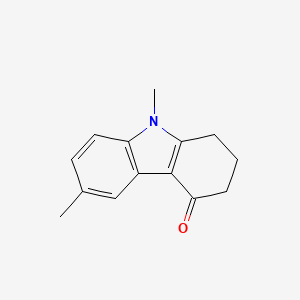
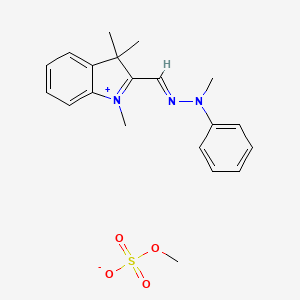

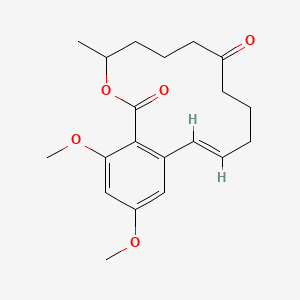
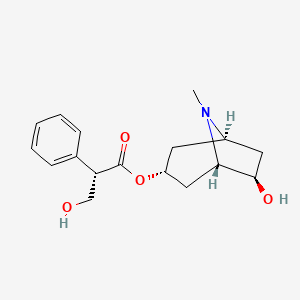


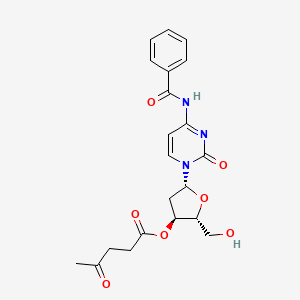
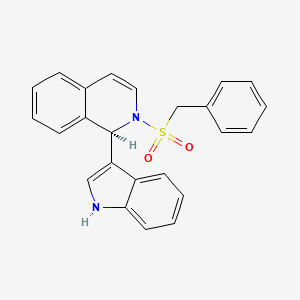

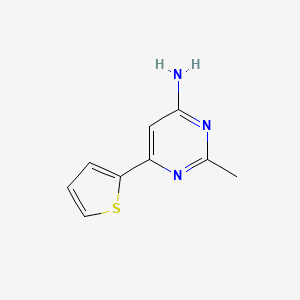
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
